Gly-Tyr vs. Ala-Tyr: Slower Systemic Clearance for Sustained Tyrosine Delivery
In healthy human controls, whole-body clearance (Cltot) of Gly-Tyr was significantly slower than that of Ala-Tyr (1,780 ± 199 vs. 3,169 ± 214 mL/kg/min, P < .01) [1]. This indicates a more prolonged systemic presence of the intact dipeptide. Conversely, in patients on hemodialysis, Gly-Tyr clearance decreased to 858 ± 73 mL/kg/min, whereas Ala-Tyr clearance remained unchanged from controls [2]. This differential susceptibility to renal impairment highlights a key pharmacokinetic distinction between these two dipeptides.
| Evidence Dimension | Whole-body clearance (Cltot) in healthy humans |
|---|---|
| Target Compound Data | 1,780 ± 199 mL/kg/min |
| Comparator Or Baseline | Ala-Tyr: 3,169 ± 214 mL/kg/min |
| Quantified Difference | Ala-Tyr clearance is 78% faster (P < .01) |
| Conditions | Bolus injection in healthy human subjects (n=7-11 per group) |
Why This Matters
The slower clearance of Gly-Tyr translates to a more sustained dipeptide exposure, which may be advantageous for continuous infusion regimens in parenteral nutrition where steady tyrosine delivery is desired.
- [1] Druml W, Hübl W, Roth E, Lochs H. Utilization of tyrosine-containing dipeptides and N-acetyl-tyrosine in hepatic failure. Hepatology. 1995;21(4):923-928. View Source
- [2] Albers S, et al. (abstract of related study). Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans. Am J Physiol. 1991;260(2 Pt 1):E280-E286. View Source
